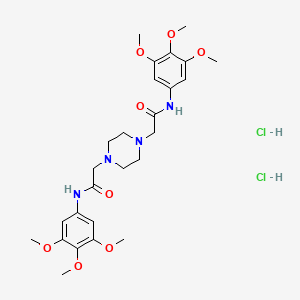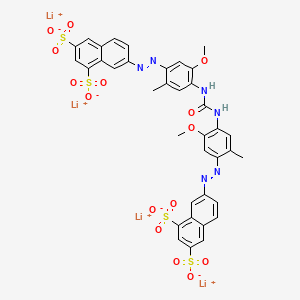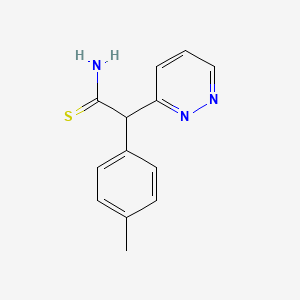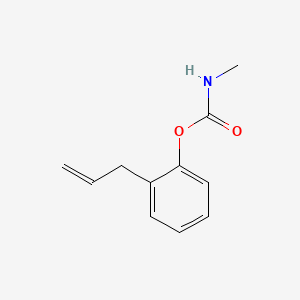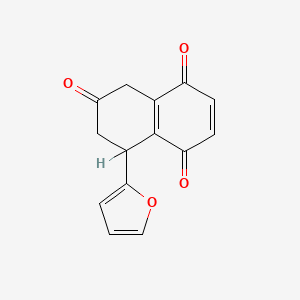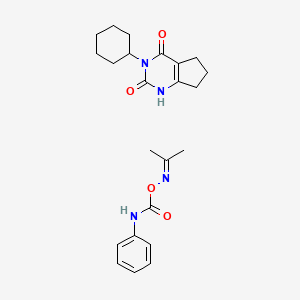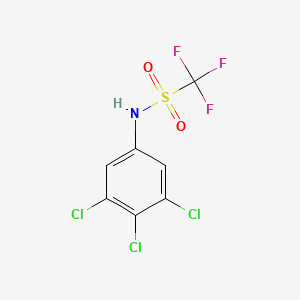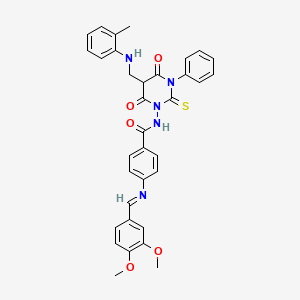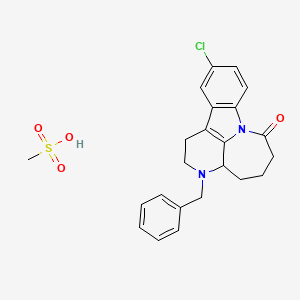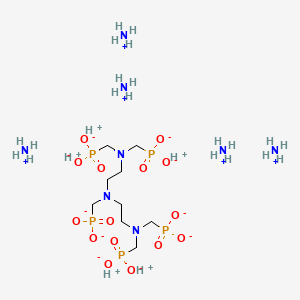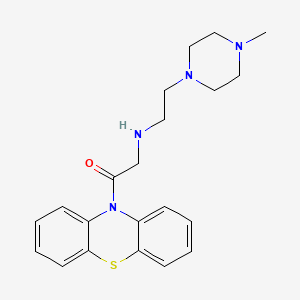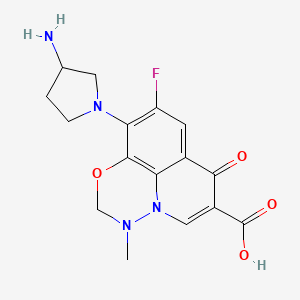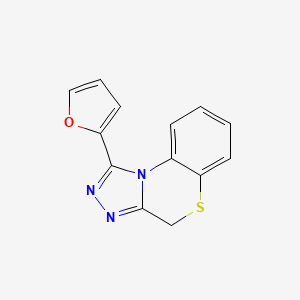![molecular formula C32H38N4O7 B12720503 2-hydroxypropane-1,2,3-tricarboxylic acid;2-[2-(4-phenylpiperazin-1-yl)ethyl]-1-propan-2-ylbenzo[e]benzimidazole CAS No. 110567-32-3](/img/structure/B12720503.png)
2-hydroxypropane-1,2,3-tricarboxylic acid;2-[2-(4-phenylpiperazin-1-yl)ethyl]-1-propan-2-ylbenzo[e]benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-hydroxypropane-1,2,3-tricarboxylic acid;2-[2-(4-phenylpiperazin-1-yl)ethyl]-1-propan-2-ylbenzo[e]benzimidazole is a complex organic compound that combines the properties of both citric acid and a benzimidazole derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxypropane-1,2,3-tricarboxylic acid can be achieved through the oxidation of propylene glycol or by fermentation processes involving certain microorganisms . The benzimidazole derivative can be synthesized through a multi-step process involving the reaction of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions .
Industrial Production Methods
Industrial production of 2-hydroxypropane-1,2,3-tricarboxylic acid typically involves the fermentation of sugars using Aspergillus niger, which produces citric acid as a primary metabolite . The benzimidazole derivative is produced through chemical synthesis involving multiple steps, including nitration, reduction, and cyclization reactions .
化学反应分析
Types of Reactions
2-hydroxypropane-1,2,3-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form aconitic acid.
Reduction: It can be reduced to form isocitric acid.
Substitution: It can undergo esterification reactions to form esters.
The benzimidazole derivative can undergo:
Nucleophilic substitution: Reactions with nucleophiles to form substituted benzimidazoles.
Oxidation and reduction: Reactions to modify the benzimidazole ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids or bases for catalyzing esterification and substitution reactions .
Major Products
Major products formed from these reactions include aconitic acid, isocitric acid, and various esters of citric acid . For the benzimidazole derivative, substituted benzimidazoles and modified benzimidazole rings are the primary products .
科学研究应用
2-hydroxypropane-1,2,3-tricarboxylic acid is widely used in scientific research due to its role in the citric acid cycle, which is fundamental to cellular respiration . It is also used as a chelating agent in biochemistry and as a flavoring agent in the food industry .
The benzimidazole derivative has applications in medicinal chemistry as it exhibits potential anti-cancer, anti-inflammatory, and anti-microbial properties . It is also used in the development of pharmaceuticals targeting various biological pathways .
作用机制
2-hydroxypropane-1,2,3-tricarboxylic acid acts as an inhibitor of the enzyme aconitase, thereby interfering with the Krebs cycle . This inhibition affects cellular energy production and metabolism .
The benzimidazole derivative exerts its effects by interacting with specific molecular targets such as DNA, enzymes, and receptors. It can inhibit the activity of certain enzymes, modulate receptor functions, and interfere with DNA replication and transcription .
相似化合物的比较
Similar compounds to 2-hydroxypropane-1,2,3-tricarboxylic acid include isocitric acid and aconitic acid, which are also involved in the citric acid cycle . The benzimidazole derivative can be compared to other benzimidazole-based compounds such as albendazole and mebendazole, which are used as anti-parasitic agents .
The uniqueness of 2-hydroxypropane-1,2,3-tricarboxylic acid;2-[2-(4-phenylpiperazin-1-yl)ethyl]-1-propan-2-ylbenzo[e]benzimidazole lies in its combined properties of citric acid and benzimidazole, making it a versatile compound with diverse applications in various fields .
属性
CAS 编号 |
110567-32-3 |
|---|---|
分子式 |
C32H38N4O7 |
分子量 |
590.7 g/mol |
IUPAC 名称 |
2-hydroxypropane-1,2,3-tricarboxylic acid;2-[2-(4-phenylpiperazin-1-yl)ethyl]-1-propan-2-ylbenzo[e]benzimidazole |
InChI |
InChI=1S/C26H30N4.C6H8O7/c1-20(2)30-25(27-24-13-12-21-8-6-7-11-23(21)26(24)30)14-15-28-16-18-29(19-17-28)22-9-4-3-5-10-22;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-13,20H,14-19H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI 键 |
XYPKRMVAKKQWPB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1C(=NC2=C1C3=CC=CC=C3C=C2)CCN4CCN(CC4)C5=CC=CC=C5.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


